N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a hybrid molecule featuring two heterocyclic moieties: a benzo[b]thiophene ring and a 2-oxobenzo[d]oxazol-3(2H)-yl (benzoxazolone) group. The compound’s structure comprises:
- Propan-2-yl linker: A branched alkyl chain that may influence conformational flexibility and pharmacokinetic properties.
- Acetamide bridge: Connects the benzoxazolone group to the propan-2-yl moiety, enabling hydrogen bonding and interactions with biological targets.
- Benzoxazolone: A pharmacophore associated with anti-inflammatory, neuroprotective, and Translocator Protein (TSPO) binding activities .
This compound’s design likely aims to leverage the benzoxazolone scaffold’s affinity for TSPO (implicated in neuroinflammation) while incorporating the benzo[b]thiophene group to modulate bioavailability and selectivity .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-13(10-14-12-26-18-9-5-2-6-15(14)18)21-19(23)11-22-16-7-3-4-8-17(16)25-20(22)24/h2-9,12-13H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSXBVLTGZQGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound that has gained attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
The molecular formula for this compound is , with a molecular weight of approximately 336.39 g/mol. The compound features a benzo[b]thiophene moiety and an oxobenzoxazole structure, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing benzo[b]thiophene and oxobenzoxazole structures exhibit significant cytotoxic effects against various cancer cell lines. For example, similar compounds have shown GI50 values ranging from 10 nM to over 100 nM against multiple cancer types, including leukemia, colon, and CNS cancers .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (nM) |
|---|---|---|
| Compound A | Leukemia | 33.0 |
| Compound B | Colon Cancer | 42.7 |
| Compound C | CNS Cancer | 17.9 |
| This compound | TBD |
The anticancer activity of this compound is hypothesized to involve its interaction with tubulin, similar to other compounds in its class. This interaction may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the presence of the oxobenzoxazole moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Case Studies
In a study evaluating the effects of related benzothiophene derivatives on cancer cell lines, it was found that modifications to the aromatic systems significantly impacted their potency. For instance, derivatives with increased lipophilicity demonstrated enhanced cytotoxicity due to improved membrane permeability .
Another case study focused on the synthesis and biological evaluation of thiophene-based compounds, revealing that specific structural modifications led to varied biological responses, further emphasizing the importance of structure-activity relationships (SAR) in drug design .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing benzo[b]thiophene and oxazole moieties exhibit promising anticancer properties. For instance, derivatives similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide have been evaluated for their ability to inhibit cancer cell proliferation in various in vitro assays. These compounds often target specific pathways involved in cancer cell survival and proliferation.
Antimicrobial Properties
The antimicrobial efficacy of similar acetamide derivatives has been documented in several studies. For example, derivatives with structural similarities have shown activity against a range of bacterial strains, including resistant strains of Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of benzo[b]thiophene derivatives, researchers synthesized several analogs and tested their cytotoxicity against human cancer cell lines. The study reported that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Case Study 2: Antimicrobial Activity Against Tuberculosis
A series of benzo[b]thiophene-based compounds were assessed for their antitubercular activity using Mycobacterium tuberculosis H37Rv as a model organism. The results demonstrated that some derivatives significantly inhibited bacterial growth, with further investigation revealing their action on critical mycobacterial enzymes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives
Key Observations :
- PBPA and NBMP share the benzoxazolone-acetamide core but differ in substituents (pyridine vs. naphthalene), impacting target affinity and pharmacokinetics.
- Hydrazide derivatives (e.g., compounds 17–24 in ) prioritize synthetic versatility over target specificity, with nitro/methoxy groups influencing polarity and crystallinity .
Benzo[b]thiophene and Benzothiazole Analogues
Table 2: Comparison with Sulfur-Containing Heterocycles
Key Observations :
- Benzothiazole derivatives () emphasize sulfur’s role in enhancing antibacterial/anti-inflammatory activity, whereas the target compound focuses on TSPO interaction.
- The target compound’s benzo[b]thiophene may offer superior metabolic resistance compared to benzothiazoles, as thiophene rings are less prone to oxidative metabolism .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : A multi-step synthesis is typically employed. Key steps include:
- Step 1 : Formation of the benzo[b]thiophene core via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Step 2 : Introduction of the propan-2-yl group using nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂) .
- Step 3 : Coupling with the 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide moiety via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Optimization : Control reaction temperature (60–80°C), pH (neutral to slightly basic), and solvent polarity (e.g., DMF or THF). Purification via column chromatography or recrystallization improves yield (>75%) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., distinguishing benzothiophene vs. benzoxazole signals) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, N-H stretches at ~3300 cm⁻¹) .
- Purity Analysis :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Intermediate Research Questions
Q. How can researchers evaluate the in vitro antimicrobial efficacy of this compound against resistant bacterial strains?
- Protocol :
- Minimum Inhibitory Concentration (MIC) : Use broth microdilution assays against methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative strains (e.g., E. coli). Compare MIC values to reference antibiotics (e.g., vancomycin) .
- Time-Kill Curves : Monitor bacterial viability over 24 hours at 2× MIC to assess bactericidal vs. bacteriostatic effects .
- Data Interpretation : Lower MIC values (e.g., ≤2 µg/mL) indicate potent activity, while discrepancies between MIC and time-kill results may suggest adaptive resistance .
Q. What strategies are effective for analyzing the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Poor solubility (<50 µg/mL) may necessitate formulation with cyclodextrins or lipid nanoparticles .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Half-life (t₁/₂) >60 minutes suggests suitability for in vivo studies .
Advanced Research Questions
Q. What experimental approaches can elucidate the compound’s mechanism of action in modulating enzyme or receptor targets?
- Target Identification :
- Molecular Docking : Screen against crystallographic databases (e.g., PDB) to predict binding to enzymes like 4-HPPD (plant carotenoid biosynthesis) or human kinases .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified targets (e.g., KSP kinesin for anticancer activity) .
- Functional Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or oxidoreductases) .
- Cellular Pathway Analysis : Western blotting or qPCR to track downstream biomarkers (e.g., p53, caspase-3) .
Q. How should contradictory data in biological activity be resolved during structure-activity relationship (SAR) studies?
- Case Example : Discrepancies in MIC values across bacterial strains may arise from efflux pump overexpression.
- Resolution Strategies :
- Efflux Pump Inhibition : Co-administer with inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to isolate compound-specific effects .
- SAR Expansion : Synthesize analogs (e.g., substituting benzoxazole with triazole) to identify critical pharmacophores .
- Statistical Validation : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
